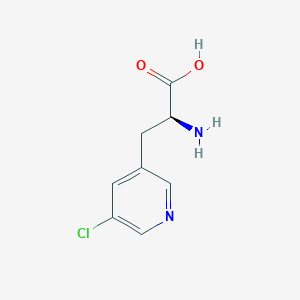

(2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid

CAS No.:

Cat. No.: VC17491434

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClN2O2 |

|---|---|

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | (2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C8H9ClN2O2/c9-6-1-5(3-11-4-6)2-7(10)8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m0/s1 |

| Standard InChI Key | HDGGQBDUJVVCBA-ZETCQYMHSA-N |

| Isomeric SMILES | C1=C(C=NC=C1Cl)C[C@@H](C(=O)O)N |

| Canonical SMILES | C1=C(C=NC=C1Cl)CC(C(=O)O)N |

Introduction

(2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid is a chiral amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its molecular formula is C8H9ClN2O2, with a molecular weight of approximately 200.62 g/mol . This compound features an amino group, a propanoic acid backbone, and a chlorinated pyridine moiety, which impart unique physicochemical properties.

Synthesis Methods

The synthesis of (2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid typically involves multi-step organic synthesis techniques. Common methods include:

-

Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials.

-

Asymmetric Synthesis: Employing chiral catalysts to ensure the formation of the desired stereoisomer.

-

Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts to improve yield and reduce toxicity.

Biological Activity and Research Findings

(2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid exhibits significant biological activity, particularly in the context of neurological disorders. Preliminary studies suggest that it may interact with neurotransmitter receptors or transporters, potentially modulating synaptic transmission and excitatory neurotransmission pathways. Its structural similarity to neurotransmitters positions it as a candidate for therapeutic applications in neurological disorders.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific biological targets such as neurotransmitter receptors. Upon binding to these receptors, it may modulate signaling pathways related to neurotransmission and neuronal activity. The exact mechanism can vary depending on the biological context and specific receptor interactions involved.

Antimicrobial Activity

Initial findings also suggest that (2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid exhibits antimicrobial properties, demonstrating activity against various bacterial strains. This makes it potentially useful in treating infections caused by resistant pathogens.

Comparison with Similar Compounds

To highlight the unique properties of (2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid | C8H9ClN2O2 | Different chirality; potential distinct biological activity. |

| (2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid | C9H9N3O2 | Contains a cyano group instead of chlorine; affects solubility. |

| (S)-2-amino-3-(naphthalen-2-yl)propanoic acid | C13H13NO2 | Different aromatic system; used in studies related to metabolic pathways. |

| (2R)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid | C8H9BrN2O2 | Brominated variant; may exhibit different reactivity patterns. |

Future Research Directions

Future studies should focus on expanded pharmacological investigations to explore its effects on other neurotransmitter systems. Clinical trials are necessary to evaluate efficacy and safety in human subjects for neurological and antimicrobial applications. Additionally, structural modifications could enhance potency and selectivity, further expanding its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume